molecular formula C18H19N5OS B5679796 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide

2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide

Cat. No. B5679796
M. Wt: 353.4 g/mol
InChI Key: CORKRFOXDIPHBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally related compounds involves multi-step reactions including the formation of tetrazole, thiadiazole, and oxadiazole derivatives through interactions with different reagents under specific conditions. For example, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide and N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide have been synthesized through reactions involving chloroacetamide compounds, cyclooxygenase-2 inhibitor studies, and crystal structure determinations through X-ray diffraction (Duran, Canbaz, 2013) (Al-Hourani et al., 2016).

Molecular Structure Analysis

The crystal and molecular structure of related compounds often reveal significant insights. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide's structure was elucidated using X-ray crystallography, highlighting the lack of conjugation between aryl rings and the tetrazole group, and detailing the molecule's intermolecular interactions and hydrogen bonding patterns (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The acetamide derivatives mentioned show varied reactivity, such as protonation at different sites depending on their structure, which can affect their biological activity and interactions with other molecules (Duran, Canbaz, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the practical application of these compounds. Although specific data on 2-{[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide is not available, related compounds' synthesis and analysis provide insights into manipulating these properties through molecular modifications (Duran, Canbaz, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents, define the scope of applications for these compounds. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives involved carbodiimide condensation, showcasing the compounds' versatility in forming heterocyclic structures (Yu et al., 2014).

properties

IUPAC Name

2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-7-4-5-10-15(12)19-16(24)11-25-18-20-21-22-23(18)17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORKRFOXDIPHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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